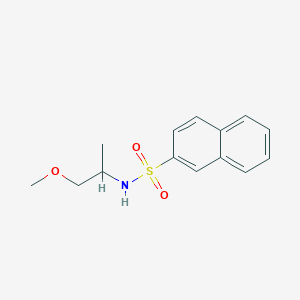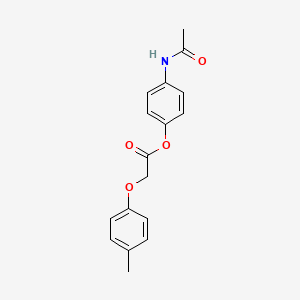![molecular formula C18H20N2O2S B4411746 N-[2-(butyrylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B4411746.png)
N-[2-(butyrylamino)phenyl]-2-(methylthio)benzamide
Descripción general
Descripción
N-[2-(butyrylamino)phenyl]-2-(methylthio)benzamide, also known as MPT0B392, is a novel small molecule compound that has gained attention in the field of cancer research due to its potential anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N-[2-(butyrylamino)phenyl]-2-(methylthio)benzamide is not fully understood, but it is believed to target multiple pathways that are important for cancer cell survival and proliferation. This compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell metabolism, such as hexokinase and lactate dehydrogenase. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. It has been found to decrease glucose uptake and lactate production, which are important for cancer cell metabolism. This compound has also been shown to decrease the expression of several proteins that are involved in cancer cell survival and proliferation, such as Bcl-2 and cyclin D1. In addition, this compound has been found to increase the expression of proteins that are involved in apoptosis, such as cleaved caspase-3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(butyrylamino)phenyl]-2-(methylthio)benzamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. In addition, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to test its effects.
Direcciones Futuras
There are several future directions for research on N-[2-(butyrylamino)phenyl]-2-(methylthio)benzamide. One area of interest is to investigate its potential as a combination therapy with other anti-cancer drugs. This compound has been shown to have synergistic effects with several other drugs, such as cisplatin and paclitaxel. Another area of interest is to further elucidate the mechanism of action of this compound. This could involve identifying the specific proteins and pathways that are targeted by the compound. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of this compound in animal models of cancer.
Aplicaciones Científicas De Investigación
N-[2-(butyrylamino)phenyl]-2-(methylthio)benzamide has been studied extensively for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
N-[2-(butanoylamino)phenyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-3-8-17(21)19-14-10-5-6-11-15(14)20-18(22)13-9-4-7-12-16(13)23-2/h4-7,9-12H,3,8H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGVBOLHMUCJIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4411672.png)
![1-{4-[4-(4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4411680.png)
![3-[(2-methoxy-5-nitrobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4411686.png)
![1-[4-(benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4411690.png)

![2-[(4,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4411707.png)
![3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4411710.png)
![3-(5-bromo-2-furyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4411724.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B4411739.png)
![1-(4-fluorophenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4411753.png)

![1-(4-methoxyphenyl)-3-[(2-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B4411767.png)
